N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide
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Overview
Description
“N-(1-(furan-3-yl)propan-2-yl)benzofuran-2-carboxamide” is a compound that contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of N-(1,3-benzothiazol-6-yl)furan-2-carboxamide was achieved by heating commercially available 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride in boiling propan-2-ol .Molecular Structure Analysis
The molecular structure of “N-(1-(furan-3-yl)propan-2-yl)benzofuran-2-carboxamide” is characterized by the presence of a benzofuran ring. Benzofuran is a heterocyclic compound, i.e., it contains atoms of at least two different elements in its rings .Chemical Reactions Analysis
The chemical reactivity of “N-(1-(furan-3-yl)propan-2-yl)benzofuran-2-carboxamide” would be influenced by the presence of the benzofuran ring and the furan ring. These rings can undergo various chemical reactions, including electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(1-(furan-3-yl)propan-2-yl)benzofuran-2-carboxamide” would depend on its molecular structure. For instance, the presence of the benzofuran ring could influence its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Reactivity
Research on furan and benzofuran derivatives demonstrates their versatility in synthesis and reactivity studies. For instance, Aleksandrov et al. (2017) detailed the synthesis and electrophilic substitution reactions of furan-2-yl derivatives, highlighting the chemical reactivity of such compounds (Aleksandrov & El’chaninov, 2017). This work indicates the potential of "N-(1-(furan-3-yl)propan-2-yl)benzofuran-2-carboxamide" in similar synthetic routes and chemical transformations.
Domino Strategies in Synthesis
Ma et al. (2014) explored an efficient domino strategy for synthesizing polyfunctionalized benzofuran derivatives, showcasing the compound's utility in creating multifunctional molecules with potential biological activities (Ma et al., 2014). This approach could be adapted for "N-(1-(furan-3-yl)propan-2-yl)benzofuran-2-carboxamide" to explore its utility in generating novel compounds.
Antimicrobial and Biological Activities
Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and investigated its antimicrobial activity, providing a model for assessing the biological activities of similar compounds (Cakmak et al., 2022). This suggests that research on "N-(1-(furan-3-yl)propan-2-yl)benzofuran-2-carboxamide" could also explore its potential antimicrobial properties.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics, making them useful in various therapeutic applications .
Mode of Action
Furan derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
The compound is involved in the bioreduction process, where it is transformed into another compound through the action of a biocatalyst . This process is part of a larger biochemical pathway involving the synthesis of pharmaceutical medicines and natural products .
Pharmacokinetics
The compound can be analyzed using reverse phase (rp) hplc method, which could provide insights into its bioavailability .
Result of Action
Furan derivatives are known to have various therapeutic effects, including anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer effects .
Action Environment
The synthesis of related compounds has been carried out using environmentally friendly methods, suggesting that environmental conditions could potentially influence the compound’s action .
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(8-12-6-7-19-10-12)17-16(18)15-9-13-4-2-3-5-14(13)20-15/h2-7,9-11H,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFYTVMORRXRDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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